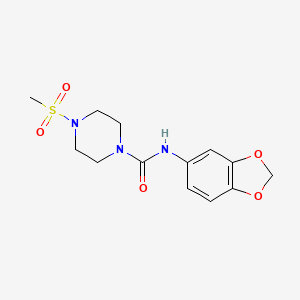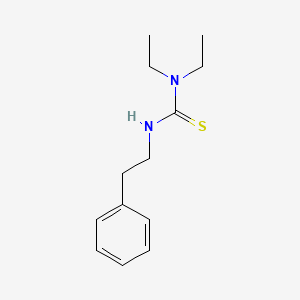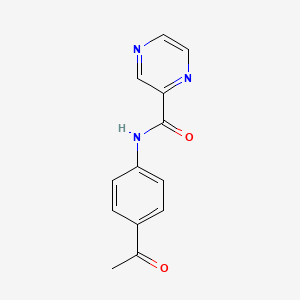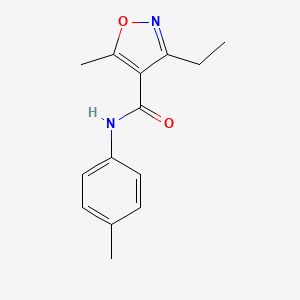
N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MDL-100,907, is a potent and selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, this compound is able to modulate the neurotransmitter systems that are implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to decrease the activity of the mesolimbic dopamine system, which is implicated in drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is highly potent and selective, which allows for precise targeting of the serotonin 5-HT2A receptor. Additionally, it has been extensively studied and has a well-established pharmacological profile. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to maintain stable blood levels in animal models. Additionally, it has a high affinity for other serotonin receptors, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration regimen for this application. Additionally, this compound may have potential therapeutic applications in other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Further research is needed to explore these possibilities. Finally, there is a need for the development of more selective and potent antagonists of the serotonin 5-HT2A receptor, which could lead to improved therapeutic outcomes and fewer side effects.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide can be synthesized using several different methods. One common method involves the reaction of 1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methylsulfonyl chloride and piperazine to yield this compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety, depression, and psychosis in animal models and humans. Additionally, this compound has been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(18,19)16-6-4-15(5-7-16)13(17)14-10-2-3-11-12(8-10)21-9-20-11/h2-3,8H,4-7,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJQOYAWPNSGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)


![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)


![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)